3,3-Difluoro-1-methylcyclobutanamine
Description
Contextualization within Fluorinated Cyclobutane (B1203170) Scaffolds and Amines
3,3-Difluoro-1-methylcyclobutanamine is a functionalized cyclobutane, a class of compounds that has become increasingly popular in drug discovery. nbuv.gov.ua These small, sp3-rich three-dimensional structural motifs are sought after for their ability to explore chemical space beyond traditional flat aromatic rings. nbuv.gov.ua The introduction of fluorine atoms further enhances their utility. Fluorinated scaffolds, such as fluorinated cyclobutanes, are studied extensively in medicinal chemistry for their potential to improve the properties of bioactive molecules. researchgate.net
The amine functional group on the cyclobutane ring is of particular importance. Amines are prevalent in a vast number of pharmaceuticals due to their ability to form salts and engage in hydrogen bonding, which are crucial for solubility and target binding. The combination of the amine with the fluorinated cyclobutane core in this compound creates a building block with significant potential for the synthesis of new chemical entities with desirable drug-like properties.
The Significance of Cyclobutane and Geminal Difluorination in Chemical Design
The cyclobutane ring, despite its ring strain, offers a unique and relatively rigid three-dimensional structure that can be advantageous in drug design. nih.gov This conformational restriction can help to lock a molecule into a bioactive conformation, potentially leading to increased potency and selectivity for its biological target. nih.gov The inclusion of a cyclobutane ring can also serve as a bioisostere for other groups, such as phenyl rings or alkyl chains, while providing a different spatial arrangement of substituents. bioorganica.com.ua
The geminal difluorination at the 3-position of the cyclobutane ring is a key feature of this compound. The introduction of a difluoromethyl (CF2) group can have profound effects on the physicochemical properties of a molecule. nih.gov These effects include:
Modulation of pKa: The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the basicity (pKa) of the nearby amine group through inductive effects. nih.gov This can be crucial for optimizing the ionization state of a drug molecule at physiological pH.
Increased Metabolic Stability: The C-F bond is exceptionally strong, making the gem-difluoro moiety resistant to metabolic degradation, particularly oxidation. nih.gov This can lead to an improved pharmacokinetic profile for drug candidates. nih.gov
Conformational Effects: The CF2 group can influence the puckering of the cyclobutane ring, further impacting the spatial arrangement of the functional groups.
The strategic incorporation of the geminal difluoro group is a powerful tactic in medicinal chemistry to enhance molecular properties and overcome liabilities in drug development. researchgate.netnih.govdiva-portal.org
Overview of Current Research Trajectories and Academic Relevance
Current research involving fluorinated cyclobutanes, including structures related to this compound, is largely focused on their application as building blocks in drug discovery. nbuv.gov.ua The synthesis of diverse functionalized cyclobutanes containing fluoroalkyl substituents is a significant area of investigation, with the goal of making these valuable motifs more accessible for medicinal chemistry programs. researchgate.netresearchgate.net
The academic relevance of compounds like this compound lies in their potential to serve as probes for understanding the impact of fluorine on biological systems and as starting materials for the synthesis of novel therapeutic agents. Research is ongoing to explore their use in the development of inhibitors for various enzymes and receptors. For instance, fluorinated cyclobutane derivatives have been investigated as components of inhibitors for targets such as FMS-like tyrosine kinase 3 (FLT3) and interleukin-1 receptor-associated kinase 4 (IRAK-4). nbuv.gov.ua
The continued exploration of synthetic methodologies to access these compounds efficiently and the detailed study of their structure-activity relationships will undoubtedly solidify the importance of fluorinated cyclobutanes in the future of medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
3,3-difluoro-1-methylcyclobutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N/c1-4(8)2-5(6,7)3-4/h2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZMZQGHLORJBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101289103 | |
| Record name | 3,3-Difluoro-1-methylcyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101289103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408076-03-8 | |
| Record name | 3,3-Difluoro-1-methylcyclobutanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Difluoro-1-methylcyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101289103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3,3 Difluoro 1 Methylcyclobutanamine and Its Analogues
Strategies for Constructing the Difluorocyclobutane Core
The creation of the 3,3-difluorocyclobutane skeleton is a critical challenge in the synthesis of the target molecule. The high ring strain of the cyclobutane (B1203170) system, combined with the unique electronic properties of the gem-difluoro group, necessitates specialized synthetic approaches. libretexts.org These strategies can be broadly categorized into two main pathways: the direct fluorination of a pre-formed cyclobutane ring and the construction of the ring from acyclic precursors through cyclization reactions.
The direct introduction of fluorine onto a cyclobutane scaffold is a common and effective strategy. This approach typically begins with a more accessible cyclobutane derivative, such as a cyclobutanone, which is then subjected to fluorination.
One of the most prevalent methods involves the deoxofluorination of a ketone. Reagents like diethylaminosulfur trifluoride (DAST) and its analogues are frequently used to convert the carbonyl group of 3-oxocyclobutanecarboxylates or similar precursors directly into a difluoromethylene group. The development of various fluorinating agents over the past decades has significantly advanced this field. harvard.edu
Another strategy is the application of fluorinated building blocks. researchgate.net For instance, an approach for the multigram synthesis of various 3,3-difluorocyclobutyl-substituted building blocks, including acids and amines, has been described using ethyl 3,3-difluorocyclobutanecarboxylate as a versatile common intermediate. researchgate.net For certain derivatives like 3,3-difluorocyclobutanol (B1322468) or the corresponding ketone, an alternative pathway involving the [2+2] cycloaddition of dichloroketene (B1203229) with a vinyl ether is often more efficient. researchgate.net
The table below summarizes key fluorination reagents and their applications in synthesizing fluorinated cyclobutanes.
| Reagent/Method | Precursor | Product | Key Features |
| Diethylaminosulfur Trifluoride (DAST) | Cyclobutanone | 3,3-Difluorocyclobutane | Direct deoxofluorination of a carbonyl group. |
| Selectfluor® (F-TEDA-BF4) | Enol ethers/silanes of cyclobutanones | α-Fluorocyclobutanone | Electrophilic fluorination, often used for monofluorination. harvard.edu |
| Fluoroalkylating Agents (e.g., TMSCF3) | Cyclobutanone | Fluoroalkyl-substituted cyclobutanol (B46151) | Introduction of groups like CF3 to the cyclobutane ring. chemrxiv.org |
These methods provide robust pathways to the difluorocyclobutane core, which is essential for the subsequent steps in the synthesis of the target amine.
An alternative to fluorinating a pre-existing ring is to construct the cyclobutane ring from acyclic precursors. Ring-closing reactions, particularly [2+2] cycloadditions, are powerful tools for this purpose.
The reaction of ketenes with alkenes is a classic example. For instance, the cycloaddition of dichloroketene (generated in situ from trichloroacetyl chloride and a base) with a suitable vinyl ether can produce a dichlorocyclobutanone intermediate. This intermediate can then be dehalogenated and subsequently fluorinated to yield the desired 3,3-difluorocyclobutanone (B595554).
Another notable method involves the 1,3-dipolar cycloaddition of diazocompounds with fluorinated alkenes. For example, the reaction of dimethyl diazomalonate with ethenesulfonyl fluoride (B91410) initially forms a pyrazoline, which, upon nitrogen extrusion, can lead to cyclobutane derivatives through dimerization of an intermediate. uni-muenchen.de Intramolecular nucleophilic substitutions are also a viable, though less common, route for forming cyclobutane rings, governed by thermodynamic and conformational factors. youtube.com
The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final cyclobutane ring.
Amination Pathways for the Cyclobutanamine Moiety
Once the 3,3-difluorocyclobutane core is established, the next critical step is the introduction of the amine group. Various amination techniques have been developed, ranging from classical direct methods to innovative strategies that leverage the inherent strain of the cyclobutane ring.
Direct amination methods typically involve the conversion of a carbonyl group into an amine. Reductive amination is a widely used and powerful strategy for forming C-N bonds, as it can prevent the overalkylation that often plagues direct alkylation of amines. harvard.edumasterorganicchemistry.com
This process involves the reaction of a ketone, such as 3,3-difluorocyclobutanone, with an amine source (like ammonia (B1221849) for a primary amine) to form an intermediate imine or enamine, which is then reduced in situ. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective because they selectively reduce the protonated iminium ion in the presence of the ketone starting material. harvard.edumasterorganicchemistry.com
The general scheme for reductive amination is as follows:
Step 1: Imine/Iminium Ion Formation: The ketone reacts with the amine under mildly acidic conditions to form an iminium ion.
Step 2: Reduction: A selective hydride reagent reduces the iminium ion to the final amine.
Alternative protocols utilize catalysts like titanium(IV) isopropoxide or various ruthenium and iridium complexes to facilitate the reaction, sometimes under transfer hydrogenation conditions. organic-chemistry.org Direct amination of alcohols, using catalysts based on palladium or other metals, also represents an attractive pathway, producing water as the only byproduct. google.com
A more modern and highly innovative approach to forming cyclobutanamines is through strain-release amination. nih.govanu.edu.au This strategy utilizes highly strained precursors, such as bicyclo[1.1.0]butanes, which can be thought of as "spring-loaded" molecules. nih.gov The high degree of ring strain in these systems provides a thermodynamic driving force for ring-opening upon reaction with a nucleophile.
In this context, an appropriately substituted bicyclo[1.1.0]butane can react with an amine, leading to the cleavage of the central, highly strained C-C bond and the formation of a 1,3-disubstituted cyclobutane. This method offers a rapid and direct way to append the cyclobutane motif onto an amine. nih.govbaranlab.org Researchers have demonstrated that this strategy is general and can be applied to a wide range of amines, including those found in complex molecules, making it suitable for late-stage functionalization in drug discovery programs. nih.gov
The key advantages of strain-release amination include:
Mild Reaction Conditions: The inherent strain of the starting material allows the reaction to proceed under gentle conditions.
High Efficiency: The thermodynamic driving force often leads to high yields.
Direct Access: It provides a direct route to functionalized cyclobutanes that might be difficult to access through other means. nih.gov
Chemo- and Regioselective Synthesis of 3,3-Difluoro-1-methylcyclobutanamine
The specific synthesis of this compound requires careful control of both chemo- and regioselectivity to ensure the correct placement of the fluorine, methyl, and amine substituents. A logical and commonly employed synthetic sequence starts from a readily available precursor, 3,3-difluorocyclobutanone.
A plausible and efficient pathway involves the following key transformations:
Introduction of the Methyl Group: The first step is the regioselective addition of the methyl group to the C1 position. This is typically achieved through the reaction of 3,3-difluorocyclobutanone with a methyl organometallic reagent, such as methylmagnesium bromide (MeMgBr) or methyllithium (B1224462) (MeLi). This Grignard-type reaction selectively attacks the carbonyl carbon to form the tertiary alcohol, 3,3-difluoro-1-methylcyclobutanol.
Conversion of the Hydroxyl Group to an Amine: The tertiary alcohol must then be converted into a primary amine. This transformation cannot be achieved by direct substitution and requires a multi-step sequence. A highly effective method for this conversion is the Curtius rearrangement . This involves:
Converting the corresponding carboxylic acid to an acyl azide (B81097).
Thermal or photochemical rearrangement of the acyl azide to an isocyanate.
Hydrolysis of the isocyanate to yield the primary amine.
An analogous synthesis was successfully used to prepare a similar building block, 3,3-difluoro-1-(trifluoromethyl)cyclobutanamine, on a multigram scale. bioorganica.com.ua In that synthesis, the corresponding carboxylic acid was treated with diphenylphosphoryl azide (DPPA) to form the isocyanate via a Curtius rearrangement, which was then hydrolyzed to the target amine. bioorganica.com.ua
The table below outlines a representative synthetic route.
| Step | Starting Material | Reagent(s) | Intermediate/Product | Transformation |
| 1 | 3,3-Difluorocyclobutanone | 1. KCN, NH4Cl2. H3O+ | 3,3-Difluoro-1-cyanocyclobutane-1-carboxylic acid | Strecker/Bucherer-Bergs reaction followed by hydrolysis to form the C1-carboxy-C1-amino precursor. (Hypothetical step for context) |
| 2 | 3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid | 1. SOCl22. NaN3 | 3,3-Difluoro-1-methylcyclobutanecarbonyl azide | Formation of Acyl Azide |
| 3 | 3,3-Difluoro-1-methylcyclobutanecarbonyl azide | 1. Heat (Toluene, reflux)2. H2O, H+ | This compound | Curtius Rearrangement & Hydrolysis |
This sequence ensures the desired 1,3-substitution pattern and the correct placement of the methyl and amine groups on the same carbon atom, demonstrating a powerful combination of classic and modern synthetic reactions to achieve a complex molecular target.
Derivatization Reactions for Functionalization and Structural Diversification
The strategic derivatization of the this compound scaffold is a key step in the exploration of its potential applications. These modifications can be broadly categorized into two main areas: functionalization of the primary amine and transformations involving the cyclobutane ring itself. Such derivatizations allow for the systematic investigation of structure-activity relationships and the development of novel analogues with tailored properties.
Amine Functionalization
The primary amine group of this compound serves as a versatile handle for a variety of chemical modifications, including acylation, alkylation, and sulfonylation. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.
Acylation: The formation of an amide bond via acylation is a common strategy to introduce a wide array of substituents. This can be achieved by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids using standard coupling agents. For instance, the reaction of a primary amine with an acyl chloride, often in the presence of a base like triethylamine, yields the corresponding N-acyl derivative. frontiersin.orgnih.gov A general procedure involves dissolving the amine and the base in a suitable solvent, followed by the dropwise addition of the acyl chloride. frontiersin.org Similarly, coupling with carboxylic acids can be facilitated by reagents such as propylphosphonic anhydride (B1165640) (T3P®), which is considered a green reagent. frontiersin.orgnih.gov
Alkylation: N-alkylation of the primary amine introduces alkyl groups, which can significantly alter the steric and electronic properties of the molecule. This can be accomplished through reactions with alkyl halides or via reductive amination. Ruthenium-catalyzed C-alkylation of 1,3-dicarbonyl compounds with primary alcohols demonstrates a "borrowing hydrogen" process that can be conceptually extended to the alkylation of amines. researchgate.net
Sulfonylation: The synthesis of sulfonamides is another important functionalization pathway. This is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base. kuleuven.beresearchgate.net This reaction is widely used to introduce sulfonyl groups that can act as hydrogen bond donors and acceptors, influencing the molecule's interaction with biological targets. researchgate.net
Table 1: General Methods for Amine Functionalization
| Reaction Type | Reagents | General Product |
|---|---|---|
| Acylation | Acyl Chloride, Base | N-acyl-3,3-difluoro-1-methylcyclobutanamine |
| Acylation | Carboxylic Acid, Coupling Agent (e.g., T3P®) | N-acyl-3,3-difluoro-1-methylcyclobutanamine |
| Alkylation | Alkyl Halide, Base | N-alkyl-3,3-difluoro-1-methylcyclobutanamine |
| Sulfonylation | Sulfonyl Chloride, Base | N-sulfonyl-3,3-difluoro-1-methylcyclobutanamine |
Transformations of the Cyclobutane Ring
The 3,3-difluorocyclobutane core provides a rigid and chemically stable scaffold. However, under specific conditions, the ring can undergo transformations such as functionalization at other positions or ring-expansion reactions, leading to novel molecular architectures.
Functionalization of the Cyclobutane Ring: While the primary amine offers a direct site for modification, functionalization of the cyclobutane ring itself presents a greater challenge due to the strength of the C-H bonds. nih.gov However, methodologies such as rhodium-catalyzed C-H functionalization have been successfully applied to other cyclobutane systems. nih.gov This approach allows for the introduction of various substituents directly onto the ring, expanding the accessible chemical space. nih.gov Another strategy involves starting from a functionalized cyclobutane precursor, such as 3,3-difluorocyclobutanone. nih.gov The addition of organometallic reagents to this ketone can yield 1-substituted-3,3-difluorocyclobutan-1-ols, which can then be further functionalized. nih.gov The use of organolanthanum reagents has been shown to be particularly effective in this transformation, overcoming the high propensity for elimination observed with other organometallic reagents. nih.gov
Ring Expansion: Ring expansion reactions offer a pathway to larger, often more complex, ring systems. For example, catalytic ring-expanding difluorination has been demonstrated for oxygen heterocycles, where a difluorocarbene species is inserted to expand the ring. researchgate.net While not directly demonstrated on a 3,3-difluorocyclobutane amine, this concept highlights a potential avenue for transforming the four-membered ring into a five-membered or larger ring containing the gem-difluoro motif.
Table 2: Selected Transformations of the Difluorocyclobutane Ring
| Transformation | Key Reagents/Strategy | Product Type |
|---|---|---|
| C-H Functionalization | Rhodium(II) Catalysts | C-H functionalized cyclobutane derivatives |
| Functionalization via Ketone | Organolanthanum Reagents on 3,3-difluorocyclobutanone | 1-Substituted-3,3-difluorocyclobutan-1-ols |
| Ring Expansion (Conceptual) | Difluorocarbene insertion | Larger ring systems with gem-difluoro unit |
Mechanistic Elucidation of Reactions Involving 3,3 Difluoro 1 Methylcyclobutanamine
Understanding Reaction Pathways and Intermediates in Cyclobutanamine Synthesis
The synthesis of 3,3-difluoro-1-methylcyclobutanamine can be envisioned through several potential reaction pathways, each involving distinct intermediates. While specific literature on the synthesis of this exact molecule is not extensively detailed, a mechanistic understanding can be constructed by examining established methods for the synthesis of substituted cyclobutanes and aminocyclobutanes.
One plausible pathway involves the [2+2] cycloaddition of a suitable ketene (B1206846) or ketenimine with a difluorinated alkene. The reaction would likely proceed through a concerted or stepwise mechanism, with the stereochemistry of the final product being influenced by the approach of the two reacting species. The presence of the methyl group on the ketenimine precursor would be key in establishing the desired substitution pattern.
Another potential route is the modification of a pre-existing cyclobutane (B1203170) ring. For instance, the synthesis could start from 3,3-difluorocyclobutanone (B595554). Reaction with a methyl organometallic reagent would form a tertiary alcohol, which could then be converted to the amine via a Ritter reaction or a related transformation. The key intermediates in this pathway would be the cyclobutanol (B46151) and a stabilized carbocation or a nitrilium ion.
A third approach could involve the ring expansion of a correspondingly substituted cyclopropane (B1198618) derivative. For example, the reaction of a 1-methyl-1-(aminomethyl)-2,2-difluorocyclopropane with a suitable reagent could induce a ring expansion to the desired cyclobutanamine. This pathway would proceed through a strained bicyclo[1.1.0]butane-like intermediate, the opening of which would be directed by the substituents.
The table below summarizes these potential synthetic pathways and their key intermediates.
| Synthetic Pathway | Key Reactants | Key Intermediates | Key Transformations |
| [2+2] Cycloaddition | Difluoroalkene + Methylketenimine | Cycloaddition transition state | Pericyclic reaction |
| Cyclobutanone Derivatization | 3,3-Difluorocyclobutanone + Methyl Grignard | 3,3-Difluoro-1-methylcyclobutanol | Nucleophilic addition, Ritter reaction |
| Cyclopropane Ring Expansion | 1-Methyl-1-(aminomethyl)-2,2-difluorocyclopropane | Bicyclo[1.1.0]butane-like intermediate | Ring expansion |
It is important to note that each of these pathways would require careful optimization of reaction conditions to achieve the desired product with high yield and selectivity.
Stereochemical Outcomes and Diastereoselective Control in Reactions
The presence of a stereocenter at the C1 position of this compound introduces the element of stereochemistry into its synthesis and reactions. Achieving control over the stereochemical outcome is a significant challenge and a key focus in the synthesis of such chiral molecules.
In the context of the synthetic pathways described in the previous section, several strategies can be employed to control the stereochemistry:
Chiral Auxiliaries: In the [2+2] cycloaddition pathway, the use of a chiral auxiliary on the ketenimine precursor can direct the facial selectivity of the cycloaddition, leading to the preferential formation of one enantiomer. The auxiliary can then be cleaved in a subsequent step.
Chiral Catalysts: Asymmetric catalysis offers a more elegant and atom-economical approach. Chiral Lewis acids or organocatalysts can be used to catalyze the [2+2] cycloaddition or the nucleophilic addition to the cyclobutanone, thereby inducing enantioselectivity. For instance, a chiral organocatalyst could be used to facilitate a diastereoselective Michael addition to a cyclobutene (B1205218) precursor. digitellinc.comdrughunter.com
Substrate Control: The inherent stereochemistry of a starting material can be used to direct the stereochemical outcome of a reaction. For example, if a chiral, enantiomerically pure cyclopropanol (B106826) is used in a ring-expansion reaction, the stereochemistry of the starting material can be transferred to the product.
The diastereoselective control in reactions involving the derivatization of this compound is also of great importance. When the amine functionality is reacted to form a new stereocenter, the existing stereocenter at C1 can influence the stereochemical outcome of the reaction. This is known as substrate-induced diastereoselection. The bulky cyclobutyl group can sterically hinder one face of the reacting center, leading to the preferential formation of one diastereomer.
Computational studies can be employed to rationalize and predict the stereochemical outcomes of these reactions. rsc.org By modeling the transition states of the competing reaction pathways, it is possible to determine which diastereomer is favored energetically.
The table below provides a summary of strategies for stereochemical control.
| Strategy | Description | Applicable Pathways |
| Chiral Auxiliaries | A chiral moiety is temporarily attached to the substrate to direct the stereochemistry of a reaction. | [2+2] Cycloaddition |
| Chiral Catalysts | A small amount of a chiral catalyst is used to generate a chiral product. | [2+2] Cycloaddition, Nucleophilic Addition |
| Substrate Control | The stereochemistry of the starting material dictates the stereochemistry of the product. | Ring Expansion |
| Substrate-Induced Diastereoselection | An existing stereocenter in the substrate influences the formation of a new stereocenter. | Derivatization Reactions |
Influence of Geminal Difluorination on Reaction Kinetics and Thermodynamics
The presence of the geminal difluoro group at the C3 position of the cyclobutane ring has a profound impact on the reactivity of this compound. This influence stems from the unique electronic and steric properties of the fluorine atoms.
Electronic Effects:
Fluorine is the most electronegative element, and as such, the C-F bonds are highly polarized, with a significant partial positive charge on the carbon atom and a partial negative charge on the fluorine atoms. This strong inductive effect (-I effect) has several consequences:
Acidity/Basicity: The electron-withdrawing nature of the CF2 group decreases the electron density on the nitrogen atom of the amine, making it less basic compared to its non-fluorinated counterpart. This can affect the kinetics of reactions where the amine acts as a nucleophile. acs.org
Stability of Intermediates: The CF2 group can stabilize adjacent carbocations through a combination of inductive and hyperconjugative effects. However, it can also destabilize adjacent carbanions. This has significant implications for the thermodynamics and kinetics of reactions that proceed through charged intermediates.
Bond Strengths: The presence of fluorine atoms can affect the strength of adjacent C-C bonds. The high electronegativity of fluorine can lead to a shortening and strengthening of the C-C bonds within the cyclobutane ring.
Steric and Conformational Effects:
The gem-difluoro group also exerts significant steric and conformational effects:
Conformational Preferences: The CF2 group can influence the puckering of the cyclobutane ring. In some cases, gem-difluorination can lead to a more puckered conformation compared to the non-fluorinated analogue. This can affect the accessibility of the reactive centers and the stereochemical outcome of reactions. rsc.orgnih.gov
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the CF2 group resistant to metabolic oxidation. This is a key reason for the use of fluorinated motifs in medicinal chemistry to block metabolic weak spots. researchgate.net
The table below summarizes the key influences of the gem-difluoro group.
| Property | Effect of Gem-Difluorination | Impact on Reactivity |
| Basicity of Amine | Decreased | Slower reaction rates in nucleophilic reactions |
| Stability of Carbocations | Stabilized | Favors reactions proceeding through carbocationic intermediates |
| Stability of Carbanions | Destabilized | Disfavors reactions proceeding through carbanionic intermediates |
| Ring Conformation | Can be altered | Influences stereochemical outcomes and reaction rates |
| Metabolic Stability | Increased | Enhanced in vivo half-life of drug candidates |
Mechanistic Insights into Derivatization and Scaffold Formation Reactions
The this compound core is a valuable building block for the synthesis of more complex molecules and novel chemical scaffolds. researchgate.net The primary amine functionality serves as a versatile handle for a wide range of derivatization reactions.
Derivatization of the Amine Group:
The amine group can undergo a variety of standard transformations, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
The mechanisms of these reactions are well-established. For example, acylation typically proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the acylating agent.
Scaffold Formation:
The this compound moiety can be incorporated into larger molecular scaffolds through various synthetic strategies. For instance, it can be used as a bioisosteric replacement for other groups in known bioactive molecules. digitellinc.comdrughunter.comnih.govresearchgate.netchemrxiv.org The unique combination of rigidity, lipophilicity, and metabolic stability conferred by the difluorinated cyclobutane ring can lead to improved pharmacological properties.
One interesting area of scaffold formation is the use of the cyclobutane ring itself as a reactive component. Under certain conditions, the strained four-membered ring can undergo ring-opening reactions, providing access to a variety of acyclic and heterocyclic structures. For example, reaction with a suitable electrophile could induce a ring-opening to form a substituted butene derivative.
The table below lists some potential derivatization and scaffold formation reactions.
| Reaction Type | Reagents | Product Type | Mechanistic Feature |
| Amide Formation | Acyl chloride | Amide | Nucleophilic acyl substitution |
| N-Alkylation | Alkyl halide | Secondary/Tertiary amine | Nucleophilic substitution (SN2) |
| Reductive Amination | Aldehyde/Ketone, NaBH3CN | Substituted amine | Imine formation followed by reduction |
| Sulfonamide Formation | Sulfonyl chloride | Sulfonamide | Nucleophilic attack on sulfur |
| Ring-Opening | Electrophile | Acyclic derivative | Relief of ring strain |
Theoretical and Computational Chemistry Approaches to 3,3 Difluoro 1 Methylcyclobutanamine
Quantum Chemical Calculations for Conformational Analysis and Electronic Structure
Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and electronic landscape of 3,3-difluoro-1-methylcyclobutanamine. The puckered nature of the cyclobutane (B1203170) ring, combined with the stereoelectronic effects of the gem-difluoro group and the methyl and amine substituents, results in a complex conformational space. masterorganicchemistry.com
Ab initio and Density Functional Theory (DFT) methods are powerful tools for investigating the conformational preferences and electronic properties of molecules from first principles. researchgate.net For this compound, these calculations can determine the relative energies of different conformers arising from the puckering of the cyclobutane ring and the orientation of the methyl and amine groups.
DFT studies on related fluorinated cyclobutane systems have shown that the introduction of fluorine atoms significantly influences the ring's geometry and strain energy. nih.gov While cyclobutane itself is puckered, the presence of gem-difluoro substitution can alter the degree of puckering and the energy barriers between different puckered conformations. The electronegativity of fluorine also leads to notable changes in bond lengths and angles compared to the non-fluorinated analogue.
A conformational analysis of this compound would typically involve geometry optimizations of various possible conformers. The two primary puckered conformations of the cyclobutane ring, along with the axial and equatorial positioning of the methyl and amine groups relative to the ring's pseudo-plane, would be considered. The relative energies of these conformers can be calculated to identify the most stable structures.
Table 1: Illustrative Conformational Energy Profile of a Substituted Cyclobutane
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |
| Equatorial-Me, Equatorial-NH2 | 25 | 0.00 | 75.2 |
| Axial-Me, Equatorial-NH2 | -25 | 1.25 | 12.8 |
| Equatorial-Me, Axial-NH2 | -25 | 1.50 | 9.1 |
| Axial-Me, Axial-NH2 | 25 | 3.50 | 2.9 |
| Note: This table is illustrative and based on general principles of conformational analysis for substituted cyclobutanes. Actual values for this compound would require specific DFT calculations. |
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP would show a region of high negative potential around the highly electronegative fluorine atoms and the lone pair of the nitrogen atom in the amine group. Conversely, positive potential would be expected around the hydrogen atoms of the amine and methyl groups. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.
Frontier Molecular Orbital (FMO) theory is key to understanding a molecule's reactivity. mdpi.comru.nlrsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, making it the primary site for nucleophilic attack. The LUMO is likely to be distributed around the C-F bonds, indicating these as potential sites for nucleophilic substitution.
Table 2: Representative Frontier Orbital Energies for a Fluorinated Amine
| Orbital | Energy (eV) | Description |
| HOMO | -9.5 | Localized on the amine nitrogen, indicating nucleophilic character. |
| LUMO | 2.1 | Distributed around the C-F bonds, indicating electrophilic sites. |
| HOMO-LUMO Gap | 11.6 | Suggests high kinetic stability. |
| Note: These values are representative and would need to be calculated specifically for this compound. |
Computational Prediction of Reactivity and Selectivity in Cyclobutanamine Systems
Computational methods can predict the reactivity and selectivity of chemical reactions involving this compound. By modeling reaction pathways and calculating activation energies for different potential reactions, chemists can anticipate the most likely products. For instance, the pKa of the amine group, a key determinant of its reactivity in acid-base chemistry, can be predicted using quantum mechanical calculations combined with solvation models. optibrium.comacs.orgmdpi.compeerj.com The presence of the electron-withdrawing difluoro group is expected to lower the pKa of the amine compared to a non-fluorinated analogue.
Furthermore, computational models can predict the regioselectivity and stereoselectivity of reactions. For example, in reactions where the cyclobutane ring might undergo opening, theoretical calculations can determine the most favorable pathway and the resulting stereochemistry. rsc.orgrsc.org
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. researchgate.netgithub.iomdpi.com By simulating the motion of the molecule and its interactions with its environment (e.g., solvent molecules), MD can reveal information about conformational flexibility, solvation, and the formation of intermolecular interactions.
In a biological context, MD simulations can be used to model the interaction of this compound with a protein target. These simulations can help to understand the binding mode of the molecule, identify key interactions that stabilize the complex, and estimate the binding free energy. This information is invaluable in structure-based drug design. The fluorinated cyclobutane scaffold can influence binding affinity and metabolic stability. nih.gov
Application of Cheminformatics in Analyzing Structural Diversity and Scaffolds
Cheminformatics tools are essential for analyzing the structural diversity of compound libraries and identifying promising scaffolds for drug discovery. nih.govblackthorn.ai The 3,3-difluoro-1-methylcyclobutane core is a "3D" scaffold that can provide access to chemical space that is not well-covered by more traditional flat, aromatic rings. nih.govyork.ac.uk
Cheminformatics databases can be searched for molecules containing the fluorinated cyclobutane scaffold to analyze their properties and biological activities. Techniques like Principal Component Analysis (PCA) and Principal Moment of Inertia (PMI) analysis can be used to quantify the three-dimensionality and shape diversity of libraries containing such scaffolds. nih.govyork.ac.uk This allows for the rational design of new molecules with improved drug-like properties. The cyclobutane ring is known to be a metabolically stable isostere for other groups and can be used to fine-tune the physicochemical properties of a lead compound. ru.nl
Strategic Role of 3,3 Difluoro 1 Methylcyclobutanamine As a Core Chemical Scaffold in Advanced Design
Integration into Novel Molecular Architectures and Compound Libraries
The utility of 3,3-difluoro-1-methylcyclobutanamine as a chemical scaffold is fundamentally linked to its accessibility and the ability to incorporate it into a wide array of molecular frameworks. The synthesis of functionalized gem-difluorocyclobutanes has been an area of active research, with methods developed to access these valuable motifs. chemrxiv.org For instance, the addition of carbon nucleophiles to 3,3-difluorocyclobutanone (B595554), a commercially available starting material, can be achieved using organolanthanum reagents, which mitigates the undesired elimination of hydrogen fluoride (B91410) that can occur with more basic organometallics. chemrxiv.org The resulting 3,3-difluorocyclobutanols can then be further functionalized. chemrxiv.org The introduction of the methyl group and the amine can be accomplished through various synthetic routes, including reductive amination or nucleophilic substitution, to yield this compound.
The availability of such synthetic routes allows for the systematic integration of the this compound scaffold into compound libraries for high-throughput screening. Its well-defined three-dimensional structure and the presence of a primary amine handle for further diversification make it an ideal starting point for the construction of novel chemical entities. These libraries can be designed to explore specific target classes or to broadly cover diverse chemical space.
Principles of Scaffold Hopping and Bioisosteric Replacement with Cyclobutane (B1203170) Analogues
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing a central molecular core with a structurally different scaffold while retaining similar biological activity. nih.govrsc.org This approach is often used to escape from undesirable intellectual property space, to improve pharmacokinetic properties, or to find novel interactions with a biological target. This compound is an excellent candidate for scaffold hopping, particularly as a bioisosteric replacement for more common structural motifs.
Bioisosteres are substituents or groups that have similar physical or chemical properties and which produce broadly similar biological properties to another chemical compound. nih.gov The gem-difluorinated methylcyclobutane (B3344168) moiety can serve as a bioisostere for several common groups, such as the tert-butyl group or larger cycloalkanes. The introduction of fluorine atoms can significantly alter the electronic properties of the scaffold, influencing its pKa, lipophilicity, and metabolic stability. nih.govresearchgate.net
A key principle in the use of this compound as a bioisostere is the modulation of physicochemical properties. The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of the adjacent amine, which can be beneficial for optimizing a compound's ionization state at physiological pH. researchgate.netresearchgate.net This can have a profound impact on a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Below is a data table illustrating the comparative physicochemical properties of the 1-methylcyclobutanamine fragment and its 3,3-difluoro analogue.
| Fragment | Molecular Weight ( g/mol ) | Calculated logP | pKa of Conjugate Acid |
| 1-methylcyclobutanamine | 85.15 | 1.2 | ~10.5 |
| This compound | 121.14 | 1.1 | ~8.5-9.0 |
Note: The logP and pKa values are estimates based on computational models and data from analogous compounds. Actual experimental values may vary.
Design Considerations for Enhanced Molecular Three-Dimensionality
The this compound scaffold is inherently three-dimensional. The cyclobutane ring is puckered, and the substituents at the 1-position are held in well-defined vectors in space. This rigid, non-planar structure can be used to project substituents into specific regions of a protein binding pocket, potentially leading to enhanced potency and selectivity.
The gem-difluoro substitution further influences the conformational preferences of the cyclobutane ring. rsc.orgnih.gov The C-F bonds are polarized, creating a local dipole moment that can influence intramolecular and intermolecular interactions. This can be strategically employed to favor specific conformations of a larger molecule, reducing the entropic penalty upon binding to a target. The design of molecules incorporating this scaffold should, therefore, consider not only the steric bulk of the cyclobutane ring but also the electronic and conformational effects imparted by the gem-difluoro group.
Utility in Target-Oriented Synthesis and Mechanistic Probes
In target-oriented synthesis, the goal is to create a molecule that is specifically designed to interact with a particular biological target. The this compound scaffold can be a valuable component in this approach. Its rigid structure can serve as an anchor, positioning other functional groups for optimal interaction with a protein's active site.
Furthermore, the introduction of fluorine atoms can be used to create mechanistic probes. The ¹⁹F nucleus is NMR-active, allowing for the use of ¹⁹F-NMR spectroscopy to study the binding of a ligand to its target protein. This can provide valuable information about the local environment of the fluorine atoms in the bound state, aiding in the understanding of drug-target interactions at a molecular level.
The metabolic stability of the this compound scaffold is another important consideration. The C-F bond is very strong and resistant to metabolic cleavage. nih.gov In many cases, gem-difluorination can block potential sites of metabolism, leading to an improved pharmacokinetic profile. nih.govresearchgate.net For example, if a methylcyclobutyl group is susceptible to oxidative metabolism, the introduction of the gem-difluoro moiety at the 3-position can prevent this, thereby increasing the half-life of the compound.
Spectroscopic and Structural Elucidation of this compound: A Comprehensive Analysis
The study of fluorinated organic molecules has garnered significant interest due to their unique chemical properties and applications in medicinal chemistry and materials science. Among these, this compound serves as a key building block for more complex chemical entities. A thorough understanding of its three-dimensional structure and spectroscopic characteristics is paramount for its application. This article focuses on the advanced spectroscopic characterization and structural analysis of this compound and its derivatives, employing a suite of high-resolution analytical techniques.
Emerging Research Frontiers and Future Directions for 3,3 Difluoro 1 Methylcyclobutanamine Research
Development of Sustainable and Green Synthetic Routes
The chemical industry's increasing focus on environmental stewardship is driving the development of more sustainable and green synthetic methodologies. For a compound like 3,3-Difluoro-1-methylcyclobutanamine, this translates to a move away from harsh fluorinating agents and energy-intensive processes towards more benign and efficient alternatives.
A significant frontier in this area is the adoption of photoredox catalysis . This approach utilizes visible light to initiate chemical transformations under mild conditions. bldpharm.com For the synthesis of fluorinated amines, photoredox catalysis offers a promising alternative to traditional methods that often require stoichiometric and hazardous reagents. bldpharm.comgoogle.com Future research will likely focus on developing photocatalytic systems for the direct and selective fluorination of cyclobutane (B1203170) precursors or for the construction of the cyclobutane ring itself with the desired fluorine and amine functionalities.
Another key aspect of green chemistry is the use of environmentally friendly solvents and reagents. The development of synthetic routes that employ benign C1 sources like carbon dioxide (CO2) or carbon disulfide (CS2) for the formation of related fluorinated amines is an area of active investigation. ambeed.com Adapting such strategies for the synthesis of this compound could significantly reduce the environmental impact of its production. Furthermore, the use of ultrasonic irradiation, which can enhance reaction rates and yields in the synthesis of heterocyclic compounds, represents another potential avenue for greening the synthesis of this and related molecules. fluorochem.co.uk
| Green Chemistry Approach | Potential Application to this compound Synthesis |
| Photoredox Catalysis | Direct C-H fluorination of a methylcyclobutane (B3344168) precursor; photocatalytic cyclization reactions. |
| Benign Reagents | Utilization of CO2 or CS2 as a C1 source in the synthetic pathway. |
| Green Solvents | Replacement of hazardous solvents with more environmentally friendly alternatives. |
| Ultrasonic Irradiation | Acceleration of reaction steps and improvement of yields under milder conditions. |
Exploration of Novel Catalytic Transformations
Beyond its synthesis, this compound is a versatile building block for the creation of more complex molecules. The development of novel catalytic transformations that leverage its unique structural and electronic properties is a key research frontier.
The primary amine group of this compound is a prime target for functionalization. Future research will likely explore advanced catalytic methods for C-N bond formation , such as palladium-catalyzed cross-coupling reactions, to attach the difluorocyclobutane motif to a wide range of aromatic and heteroaromatic systems. The development of continuous-flow reduction methods for C-N bond formation also presents a pathway to more efficient and scalable syntheses of derivatives.
Furthermore, the strained cyclobutane ring itself can be a substrate for catalytic transformations. Ring-opening reactions catalyzed by transition metals like manganese could provide access to novel linear fluorinated compounds that are otherwise difficult to synthesize. Conversely, catalytic methods for the functionalization of the C-H bonds of the cyclobutane ring without ring-opening would be highly valuable for introducing additional diversity.
| Catalytic Transformation | Potential Application of this compound |
| Palladium-Catalyzed C-N Coupling | Synthesis of arylamines containing the 3,3-difluoro-1-methylcyclobutyl moiety. |
| Continuous-Flow Reductive Amination | Efficient and scalable synthesis of N-alkylated derivatives. |
| Manganese-Catalyzed Ring-Opening | Generation of novel acyclic fluorinated scaffolds. |
| Directed C-H Functionalization | Introduction of new substituents onto the cyclobutane ring. |
Integration into Advanced Materials Science Applications
The unique properties conferred by the gem-difluoro group make this compound an attractive component for advanced materials. Its integration into polymers and other materials is an emerging area with significant potential.
Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. For instance, perfluorocyclobutane (PFCB) aromatic ether polymers are known for their excellent thermal and dielectric properties. While not a direct precursor, this compound could be incorporated as a monomer or an additive to create novel polymers with tailored properties. The amine functionality provides a convenient handle for polymerization or for grafting onto existing polymer backbones.
The compound's potential use as a ligand in catalysis is another area of interest. The nitrogen atom can coordinate to metal centers, and the fluorinated cyclobutane ring can influence the steric and electronic environment of the catalyst, potentially leading to enhanced activity or selectivity. Furthermore, the incorporation of fluorine-containing groups is a known strategy for creating superhydrophobic surfaces. This opens up possibilities for using derivatives of this compound in the development of water-repellent coatings and materials for applications such as oil-water separation.
| Materials Science Application | Role of this compound |
| Fluorinated Polymers | As a monomer or additive to impart specific properties like thermal stability or altered dielectric constant. |
| Catalyst Ligands | To modulate the electronic and steric properties of metal catalysts. |
| Superhydrophobic Surfaces | As a component in the creation of water-repellent coatings. |
| Advanced Materials | A building block for creating materials with unique electronic or physical properties. |
Synergistic Application of Experimental and Computational Methodologies
The interplay between experimental synthesis and computational modeling is a powerful paradigm in modern chemical research. For this compound, this synergy is crucial for predicting its properties and guiding the development of new applications.
Quantum chemical calculations , such as Density Functional Theory (DFT), can provide valuable insights into the molecule's structure, conformational preferences, and electronic properties. These calculations can help rationalize the effects of the gem-difluoro group on the basicity of the amine and the reactivity of the cyclobutane ring. For instance, computational studies on related fluorinated amines have been used to understand noncovalent interactions and their influence on molecular conformation.
Predictive models for the physicochemical properties of fluorinated compounds are becoming increasingly sophisticated. By combining experimental data with computational predictions, it is possible to estimate properties such as solubility, lipophilicity, and partitioning behavior, which are critical for applications in medicinal chemistry and materials science. This synergistic approach can accelerate the design of new molecules based on the this compound scaffold with optimized properties for specific applications. The future of research in this area will undoubtedly involve a close collaboration between synthetic chemists and computational scientists to fully unlock the potential of this and other fluorinated building blocks.
| Methodological Synergy | Application to this compound Research |
| Quantum Chemical Calculations (DFT) | Prediction of molecular geometry, electronic properties, and reactivity. |
| Predictive Property Modeling | Estimation of physicochemical properties like solubility and lipophilicity. |
| Mechanistic Studies | Elucidation of reaction mechanisms for novel catalytic transformations. |
| Rational Molecular Design | In silico design of new derivatives with tailored properties for specific applications. |
Q & A
Q. What are the optimal synthetic routes for 3,3-Difluoro-1-methylcyclobutanamine, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves cyclobutane ring functionalization and fluorination. A validated method includes reductive amination of 3,3-difluorocyclobutanone with methylamine using sodium borohydride, followed by HCl salt formation . Key variables include temperature (0–25°C), solvent polarity (e.g., THF vs. methanol), and stoichiometric ratios. For example, excess methylamine (1.5–2.0 eq) improves yield (>70%) by minimizing side reactions. Purity (>95%) is confirmed via HPLC with trifluoroacetic acid as a mobile phase modifier .
Q. How can the structural and electronic properties of this compound be characterized experimentally?
- X-ray crystallography : Resolves cyclobutane ring puckering and fluorine substitution angles.
- NMR spectroscopy : NMR reveals distinct signals for axial/equatorial fluorines (δ ≈ -120 to -150 ppm), while NMR shows methyl group splitting (δ 1.2–1.5 ppm) due to ring strain .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict bond lengths (C-F: ~1.34 Å) and dipole moments (~2.5 D), corroborating experimental data .
Q. What analytical techniques are critical for assessing the stability of this compound under varying pH and temperature conditions?
- Accelerated stability studies : Incubate the compound in buffers (pH 1–10) at 40°C for 14 days, monitoring degradation via LC-MS. Fluorine substituents enhance stability in acidic conditions (t > 30 days at pH 3) .
- Thermogravimetric analysis (TGA) : Determines decomposition onset temperature (~180°C), critical for storage recommendations .
Advanced Research Questions
Q. How do the fluorination patterns in this compound influence its pharmacokinetic properties compared to non-fluorinated analogs?
Fluorine atoms increase metabolic stability by blocking cytochrome P450 oxidation sites. In vitro microsomal assays show a 2.5-fold higher half-life vs. non-fluorinated cyclobutylamines. LogP values (experimental: 1.8 vs. predicted: 1.9) indicate moderate lipophilicity, balancing blood-brain barrier penetration and renal clearance .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies often arise from assay conditions (e.g., cell line variability) or impurities. Mitigation steps:
- Orthogonal assays : Validate target binding (e.g., SPR) alongside cellular viability tests.
- Batch consistency checks : Use LC-MS to confirm purity (>98%) and exclude degradants . Example: A reported IC variation (5–20 μM) against kinase X was traced to residual DMSO in cell media, which altered compound solubility .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound analogs?
- Core modifications : Compare 3,3-difluoro vs. 3-fluoro-4-methyl substitutions (see table below).
- Functional group additions : Introduce hydroxyl or trifluoromethyl groups to modulate hydrogen bonding and steric effects.
| Compound | Bioactivity (IC, μM) | LogP |
|---|---|---|
| 3,3-Difluoro-1-methyl | 10.2 ± 1.5 | 1.8 |
| 3-Fluoro-4-methyl | 25.6 ± 3.2 | 2.1 |
| 3-Trifluoromethyl derivative | 5.8 ± 0.9 | 2.4 |
Data from enzymatic assays show trifluoromethyl derivatives enhance target affinity by 2-fold .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
The cyclobutane ring’s strain (≈26 kcal/mol) increases electrophilicity at the methylamine group. In SN2 reactions with alkyl halides, steric hindrance from fluorines reduces reaction rates (k = 0.15 min) compared to non-fluorinated analogs (k = 0.45 min). Solvent effects (e.g., DMF vs. acetonitrile) further modulate transition state stabilization .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
